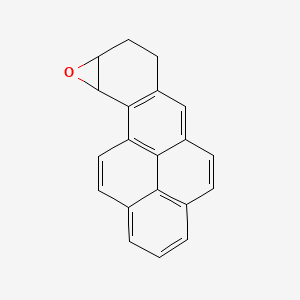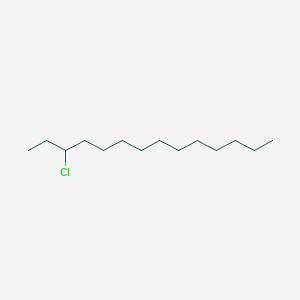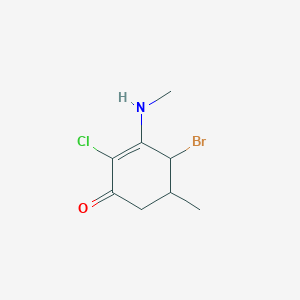
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate is a chemical compound that belongs to the acridine family Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate typically involves the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amino derivative, while substitution reactions could introduce various functional groups at the nitrophenyl moiety.
Applications De Recherche Scientifique
4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex acridine derivatives.
Biology: The compound’s derivatives have shown potential as antibacterial and anticancer agents.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate involves its interaction with biological targets such as DNA. Acridine derivatives are known to intercalate into DNA, disrupting its structure and interfering with essential biological processes. This intercalation can lead to the inhibition of DNA replication and transcription, making these compounds effective as antibacterial and anticancer agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-9,10-dihydroacridine-4-carboxylic acid: A precursor in the synthesis of 4-Nitrophenyl 9-oxo-9,10-dihydroacridine-4-carboxylate.
Acriflavine: An acridine derivative with antibacterial properties.
Proflavine: Another acridine derivative used as a disinfectant and antibacterial agent.
Uniqueness
This compound is unique due to the presence of both the nitrophenyl and acridine moieties, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
63178-94-9 |
|---|---|
Formule moléculaire |
C20H12N2O5 |
Poids moléculaire |
360.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) 9-oxo-10H-acridine-4-carboxylate |
InChI |
InChI=1S/C20H12N2O5/c23-19-14-4-1-2-7-17(14)21-18-15(19)5-3-6-16(18)20(24)27-13-10-8-12(9-11-13)22(25)26/h1-11H,(H,21,23) |
Clé InChI |
QXILJFXMWNJFAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C(=CC=C3)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diazabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14503916.png)

![[(Isocyanatostannanetriyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14503925.png)
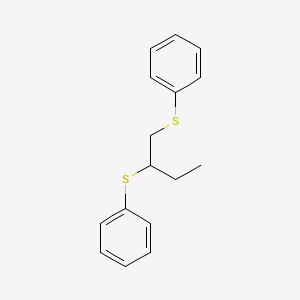

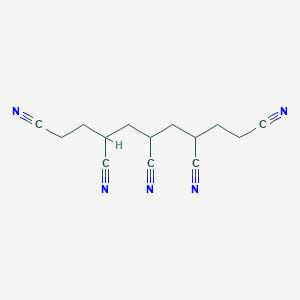
![2,4-Dichloro-6-[(4-ethylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14503938.png)
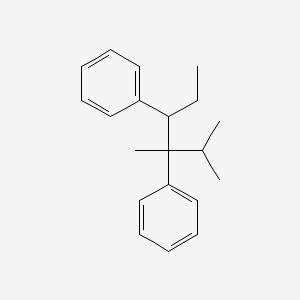
![Butanedioic acid, tetracosenyl-, bis[2-[bis(2-hydroxyethyl)amino]ethyl] ester](/img/structure/B14503946.png)

